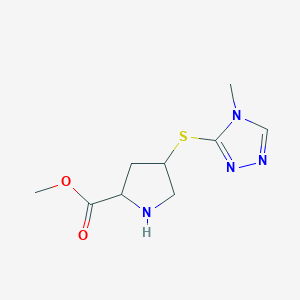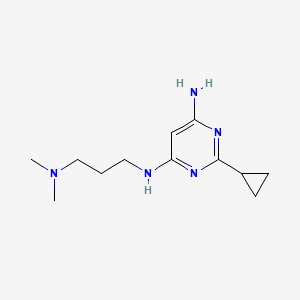
2-cyclopropyl-N4-(3-(diméthylamino)propyl)pyrimidine-4,6-diamine
Vue d'ensemble
Description
2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine, also known as 2-CPD, is an organic compound that is widely used in laboratory experiments and scientific research. 2-CPD is a substituted pyrimidine, which is a heterocyclic aromatic organic compound containing a six-membered ring of four carbon atoms and two nitrogen atoms. 2-CPD is a versatile compound that can be used in a variety of different applications, including synthesis, drug development, and biochemistry.
Applications De Recherche Scientifique
Applications anticancéreuses
Les dérivés de la pyrimidine ont été rapportés comme présentant des propriétés anticancéreuses . Ils peuvent moduler la leucémie myéloïde, le cancer du sein et la fibrose pulmonaire idiopathique . Par exemple, l'imatinib, le dasatinib et le nilotinib sont des médicaments à base de pyrimidine et des traitements bien établis pour la leucémie .
Applications antimicrobiennes et antifongiques
Ces composés ont montré des propriétés antimicrobiennes et antifongiques . Ils peuvent être utilisés pour développer de nouveaux médicaments pour lutter contre diverses infections microbiennes et fongiques .
Applications antiparasitaires
Les dérivés de la pyrimidine ont été rapportés comme présentant des propriétés antiparasitaires . Ils peuvent être utilisés dans le développement de médicaments pour traiter les infections parasitaires .
Applications diurétiques
Ces composés ont été trouvés pour avoir des effets diurétiques . Ils peuvent être utilisés dans le traitement des affections qui bénéficient d'une production accrue d'urine .
Applications antitumorales
Les dérivés de la pyrimidine ont montré des propriétés antitumorales . Ils peuvent être utilisés dans le développement de médicaments pour la thérapie du cancer .
Applications antifilariales
Ces composés ont été rapportés comme présentant des propriétés antifilariales . Ils peuvent être utilisés dans le développement de médicaments pour traiter les infections filariales .
Inhibiteurs de la topoisomérase II de l'ADN
Les dérivés de la pyrimidine peuvent agir comme inhibiteurs de la topoisomérase II de l'ADN . Ils peuvent être utilisés dans le développement de médicaments pour traiter les affections qui bénéficient de l'inhibition de cette enzyme .
Agents antituberculeux
Ces composés ont été rapportés comme présentant des propriétés antituberculeuses . Ils peuvent être utilisés dans le développement de médicaments pour traiter la tuberculose .
Mécanisme D'action
Target of Action
The primary target of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine is FMS-like Tyrosine Kinase 3 (FLT3), a member of the receptor tyrosine kinase family . FLT3 is predominantly expressed on hematopoietic progenitor cells but is also found in other tissues such as placenta, gonads, and brain . The activation of FLT3 through a mutation is recognized as the most common molecular abnormality in acute myeloid leukemia (AML), and these mutations also play a role in other hematologic malignancies .
Mode of Action
2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine interacts with FLT3 by inhibiting its kinase activity . The compound is a Type-II kinase inhibitor, which means it binds to the inactive conformation of the kinase . This interaction results in the inhibition of FLT3’s kinase activity, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of FLT3 by 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine affects several downstream signaling pathways, including the PI3K/AKT, STAT5, and MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation . By inhibiting FLT3, the compound disrupts these pathways, leading to reduced cell proliferation and survival .
Result of Action
The inhibition of FLT3 by 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine results in reduced cell proliferation and survival, particularly in cells that have FLT3 mutations . This can lead to a decrease in the number of leukemia cells in individuals with AML, potentially leading to a reduction in disease symptoms .
Analyse Biochimique
Biochemical Properties
2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to bind to certain kinases, inhibiting their activity and thereby affecting downstream signaling pathways. For example, it interacts with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine to CDKs results in the inhibition of their kinase activity, leading to cell cycle arrest and potential antitumor effects .
Cellular Effects
The effects of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine on various cell types have been extensively studied. In cancer cells, this compound induces apoptosis by disrupting cell signaling pathways and altering gene expression. It has been observed to downregulate the expression of anti-apoptotic genes while upregulating pro-apoptotic genes, thereby promoting programmed cell death. Additionally, 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active site of target enzymes. This binding prevents substrate access and subsequent catalytic activity. For instance, the compound inhibits CDKs by occupying their ATP-binding sites, thereby blocking phosphorylation events essential for cell cycle progression. Additionally, 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat. In vitro studies have shown that the compound’s inhibitory effects on enzymes and cellular processes are sustained for several hours, but gradual degradation can lead to reduced efficacy. Long-term studies in vivo have indicated that chronic exposure to 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine may result in adaptive cellular responses, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to off-target interactions and the accumulation of the compound in vital organs. Dose-response studies have identified a therapeutic window within which 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine exerts its desired effects without causing significant toxicity .
Metabolic Pathways
2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for drug metabolism. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can either be excreted or further processed by phase II enzymes, such as glucuronosyltransferases, which enhance their solubility and facilitate excretion. The metabolic flux of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine within cells can affect its activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, it can be found in the cytoplasm, where it inhibits cytoplasmic enzymes and signaling pathways. The targeting of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine to specific subcellular compartments may be mediated by post-translational modifications or specific targeting signals .
Propriétés
IUPAC Name |
2-cyclopropyl-4-N-[3-(dimethylamino)propyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-17(2)7-3-6-14-11-8-10(13)15-12(16-11)9-4-5-9/h8-9H,3-7H2,1-2H3,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZSTOFUQWRSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



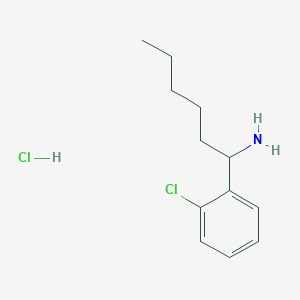
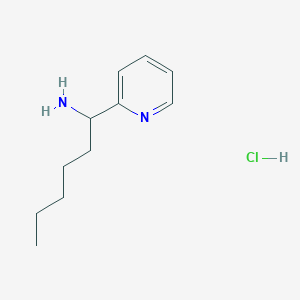
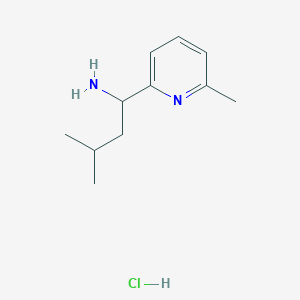


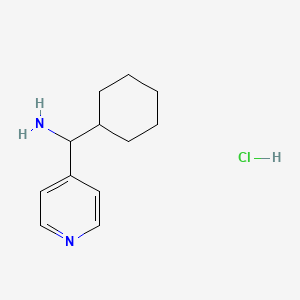

![3-(Pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471541.png)
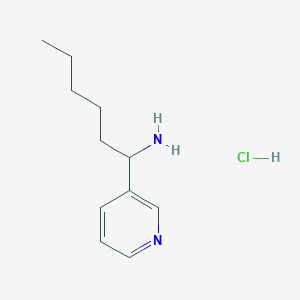
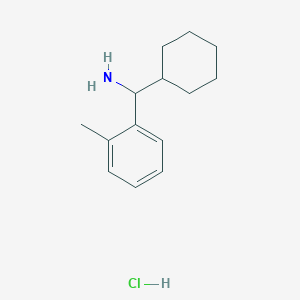
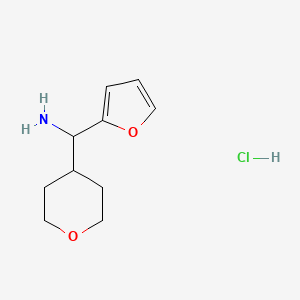
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride](/img/structure/B1471551.png)
